molecular formula C11H9NO3 B090785 4-Methoxyquinoline-2-carboxylic acid CAS No. 15733-83-2

4-Methoxyquinoline-2-carboxylic acid

Cat. No.: B090785
CAS No.: 15733-83-2
M. Wt: 203.19 g/mol
InChI Key: AVBKMSSLAIKOGM-UHFFFAOYSA-N
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Description

4-Methoxyquinoline-2-carboxylic acid is an organic compound with the molecular formula C11H9NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

4-Methoxyquinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

Target of Action

It has been used in the preparation of novel oxorhenium (v) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives .

Biochemical Pathways

The compound’s redox chemistry, its monoanion, and its complexes with manganese (II) and manganese (III) have been studied , suggesting potential involvement in redox reactions and metal ion binding.

Result of Action

It has been used in the preparation of novel oxorhenium (V) complexes , suggesting potential applications in coordination chemistry and possibly in the development of new materials or pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxyquinoline-2-carboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxyaniline with diethyl ethoxymethylenemalonate, followed by cyclization and decarboxylation . The reaction conditions typically include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-2,4-dicarboxylic acid.

    Reduction: Reduction reactions can convert it into 4-methoxyquinoline.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions include quinoline derivatives with varying functional groups, which can be further utilized in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyquinoline-4-carboxylic acid
  • Quinoline-2-carboxylic acid
  • 4-Hydroxyquinoline-2-carboxylic acid

Uniqueness

4-Methoxyquinoline-2-carboxylic acid is unique due to its methoxy group at the 4-position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific applications in various fields.

Properties

IUPAC Name

4-methoxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-6-9(11(13)14)12-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBKMSSLAIKOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344130
Record name 4-methoxyquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15733-83-2
Record name 4-Methoxy-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15733-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxyquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-quinolinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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